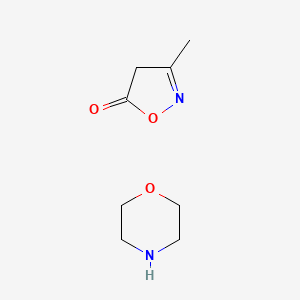

3-Methylisoxazol-5(4H)-one morpholine salt

Description

Context of Isoxazol-5(4H)-one Nucleus Chemistry

The isoxazol-5(4H)-one nucleus is a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms. nih.gov This structural motif is a cornerstone in the synthesis of numerous complex molecules and bioactive compounds. researchgate.netmdpi.com

The broader field of isoxazole (B147169) chemistry traces its origins to the early 20th century, with Claisen's first synthesis of the parent isoxazole ring in 1903. nih.gov Research into isoxazol-5(4H)-ones, a specific class of isoxazoles, has since evolved significantly. Early methods often involved two-step processes, such as the initial formation of an isoxazolone intermediate followed by a condensation reaction. ias.ac.in

Significant progress has been made in developing more efficient synthetic routes, particularly through three-component reactions. ias.ac.inniscpr.res.in These modern protocols often involve the one-pot condensation of a β-ketoester (like ethyl acetoacetate), hydroxylamine (B1172632) hydrochloride, and an aldehyde. niscpr.res.innih.gov Researchers have employed a wide variety of catalysts to facilitate this cyclocondensation, including natural acids, amino acids, and various sodium salts, often under environmentally friendly "green" conditions using water as a solvent or even solvent-free systems. ias.ac.inniscpr.res.inarkat-usa.orgresearchgate.net The continuous drive for improved synthesis methods highlights the sustained interest in this heterocyclic scaffold. ias.ac.in

The isoxazol-5(4H)-one scaffold is a valuable building block in organic synthesis due to its multiple reactive sites. chim.itresearchgate.net These compounds serve as versatile precursors for the creation of a wide range of other heterocyclic systems. researchgate.net Their utility is further demonstrated in the development of novel synthetic methodologies. researchgate.net

The significance of the isoxazolone scaffold is amplified by the diverse biological activities associated with its derivatives. These activities include antibacterial, antifungal, anticancer, antioxidant, and anti-inflammatory properties. nih.govresearchgate.netmdpi.commdpi.com This pharmacological potential makes the isoxazolone nucleus a privileged scaffold in medicinal chemistry and drug discovery, driving the synthesis and investigation of new derivatives. nih.govnih.govnih.govmdpi.com Furthermore, isoxazol-5(4H)-ones have found applications in materials science, being investigated for use in laser dyes and photovoltaic cells. researchgate.netniscpr.res.in

Role and Formation of Amine Salts in Heterocyclic Systems

The formation of amine salts is a fundamental process in organic chemistry, often employed to alter the properties of a parent molecule. libretexts.orgresearchgate.net In heterocyclic systems, this typically involves the reaction of an acidic heterocycle with a basic amine. libretexts.org

The reactivity of the isoxazol-5(4H)-one ring is characterized by several key features. chim.it The ring possesses three nucleophilic sites: the nitrogen atom at position 2 (N2), the carbon atom at position 4 (C4), and the exocyclic carbonyl oxygen atom. chim.it A crucial aspect of its chemistry is the acidity of the hydrogen atom attached to the C4 position. chim.it This C4-H bond is notably acidic, with a strength comparable to that of carboxylic acids. chim.it

This acidity allows the isoxazol-5-one to act as a Brønsted acid, donating a proton from the C4 position. rsc.orgrsc.org This deprotonation generates a stabilized anion. The molecule's ability to exist in different tautomeric forms, which are in rapid equilibrium, also influences its reactivity. chim.it While reactions can occur at different nucleophilic sites, the acidity of the C4 proton is central to its ability to form salts with bases. libretexts.orgchim.it

Morpholine (B109124) is a heterocyclic compound containing both an amine and an ether functional group. wikipedia.orgatamankimya.com Due to the lone pair of electrons on the nitrogen atom, morpholine acts as a base, readily accepting a proton to form its conjugate acid, the morpholinium ion. wikipedia.orgatamankimya.comnih.gov The presence of the ether oxygen atom withdraws some electron density from the nitrogen, making morpholine less basic than structurally similar secondary amines like piperidine (B6355638), but it remains a competent base. wikipedia.orgatamankimya.com

The formation of 3-Methylisoxazol-5(4H)-one morpholine salt is a classic acid-base neutralization reaction. libretexts.orgnih.gov The acidic 3-methylisoxazol-5(4H)-one donates a proton (from its C4 position) to the basic nitrogen atom of morpholine. wikipedia.orgchim.it This proton transfer results in the formation of an ionic pair: the negatively charged isoxazolone anion and the positively charged morpholinium cation, held together by electrostatic attraction. libretexts.org

This compound is a recognized chemical compound listed in several chemical databases and inventories. This confirms its status as a commercially available or previously synthesized substance. It is identified by its unique CAS (Chemical Abstracts Service) Registry Number and other identifiers.

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | lookchem.com |

| CAS Number | 67823-26-1 | lookchem.comlookchem.comscbt.com |

| Molecular Formula | C8H14N2O3 | lookchem.comlookchem.com |

| Molecular Weight | 186.21 g/mol | lookchem.comscbt.com |

| EINECS Number | 267-216-7 | lookchem.com |

Properties

IUPAC Name |

3-methyl-4H-1,2-oxazol-5-one;morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2.C4H9NO/c1-3-2-4(6)7-5-3;1-3-6-4-2-5-1/h2H2,1H3;5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTXTXCRCQLVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=O)C1.C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218070 | |

| Record name | 3-Methyl-4H-isoxazol-5-one, compound with morpholine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67823-26-1 | |

| Record name | 5(4H)-Isoxazolone, 3-methyl-, compd. with morpholine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67823-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4H-isoxazol-5-one, compound with morpholine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067823261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4H-isoxazol-5-one, compound with morpholine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4H-isoxazol-5-one, compound with morpholine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methylisoxazol 5 4h One Morpholine Salt and Its Precursors

Direct Synthesis Approaches for 3-Methylisoxazol-5(4H)-one

Direct synthesis of the 3-methylisoxazol-5(4H)-one core is most effectively achieved through one-pot multicomponent reactions (MCRs). These reactions are highly valued for their ability to construct complex molecules from simple starting materials in a single step, thus minimizing waste and improving efficiency.

Multicomponent Reaction Protocols

The three-component condensation reaction is the most prominent and widely studied method for synthesizing the isoxazol-5(4H)-one scaffold. niscpr.res.inorientjchem.org This protocol involves the reaction of a β-ketoester, hydroxylamine (B1172632) hydrochloride, and an aldehyde, which come together to form the heterocyclic ring system. This approach is lauded for its operational simplicity and the diversity of derivatives that can be produced by varying the starting components.

The versatility of the multicomponent synthesis lies in the interchangeability of its reactants.

β-Ketoesters: Ethyl acetoacetate (B1235776) is the most common C-methyl source for the target compound, 3-methylisoxazol-5(4H)-one. orientjchem.orgnih.gov However, variations in this reactant allow for the synthesis of different analogues. For instance, using ethyl 4-chloro-3-oxobutanoate results in the formation of 3-chloromethylisoxazol-5(4H)-ones. niscpr.res.in

Hydroxylamine Hydrochloride: This reactant serves as the nitrogen and one of the oxygen donors for the isoxazole (B147169) ring and is a constant component in this synthetic approach. niscpr.res.innih.gov

Aldehydes: A wide array of aromatic and heteroaromatic aldehydes can be employed, leading to the formation of 4-arylmethylene or 4-heteroarylmethylene derivatives of the isoxazolone core. niscpr.res.innih.gov The nature of the aldehyde's substituent (electron-donating or electron-withdrawing) can influence reaction rates and yields.

The efficiency of the three-component synthesis is significantly enhanced by the use of catalysts. Organocatalysts are particularly favored as they align with green chemistry principles by being metal-free, generally less toxic, and often readily available.

DABCO (1,4-Diazabicyclo[2.2.2]octane): This bicyclic amine is an effective organocatalyst for the synthesis of isoxazol-5(4H)-one derivatives. researchgate.net

L-Valine: This naturally occurring amino acid has been demonstrated as an efficient, non-toxic, and cost-effective catalyst, promoting the reaction to give high yields in remarkably short reaction times.

Piperazine: Piperazine has also been identified as a useful catalyst in the aqueous-medium synthesis of these heterocyclic compounds. researchgate.net

DMAP (4-Dimethylaminopyridine): DMAP functions as an efficient Brønsted organo-base catalyst, facilitating the one-pot, three-component cyclization to form 3,4-disubstituted isoxazole-5(4H)-ones in high yields. tandfonline.com

The table below summarizes the efficiency of various organocatalytic systems in the synthesis of 4-arylmethylene-3-methylisoxazol-5(4H)-one derivatives.

| Catalyst (mol%) | Reactants | Solvent | Temperature (°C) | Time | Yield (%) |

| DMAP (8) | 4-Chlorobenzaldehyde, Ethyl Acetoacetate, NH2OH·HCl | H2O/EtOH | 80 | 35 min | 96 |

| L-Valine (10) | 4-Methoxybenzaldehyde, Ethyl Acetoacetate, NH2OH·HCl | Ethanol (B145695) | Reflux | <4 min | 93 |

| Citric Acid (10) | Benzaldehyde, Ethyl Acetoacetate, NH2OH·HCl | H2O | RT | 5 h | 90 |

| 2-Aminopyridine (20) | Vanillin, Ethyl Acetoacetate, NH2OH·HCl | H2O | 80 | 30 min | 95 |

Two primary mechanistic pathways are proposed for the formation of the isoxazol-5(4H)-one ring in these multicomponent reactions.

Pathway A: This mechanism begins with the nucleophilic attack of the amino group of hydroxylamine hydrochloride on the carbonyl carbon of the β-ketoester (e.g., ethyl acetoacetate) to form an oxime intermediate. Subsequently, a base-catalyzed Knoevenagel condensation occurs between the active methylene (B1212753) group of the oxime and the aldehyde. The final step involves an intramolecular cyclization via the attack of the oxygen atom of the oxime onto the ester carbonyl carbon, followed by the elimination of an ethanol molecule to yield the final product.

Pathway B: An alternative mechanism suggests that the reaction initiates with a Knoevenagel condensation between the aldehyde and the β-ketoester, catalyzed by the organocatalyst which abstracts an acidic proton from the ketoester. clockss.org This forms an α,β-unsaturated intermediate. The hydroxylamine then attacks the carbonyl group of this intermediate to form an oxime, which undergoes intramolecular cyclization and elimination of ethanol to afford the isoxazol-5(4H)-one. clockss.org

Green Chemistry Approaches in Synthesis

Modern synthetic strategies for 3-methylisoxazol-5(4H)-one heavily incorporate the principles of green chemistry. This includes the use of non-hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions. niscpr.res.in The goal is to develop protocols that are not only efficient but also environmentally benign. nih.gov

Solvent choice is a critical aspect of green synthesis. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. Numerous protocols have been successfully developed for the synthesis of isoxazol-5(4H)-ones in aqueous media. orientjchem.orgresearchgate.net Performing the reaction in water often simplifies the work-up procedure, as the product frequently precipitates from the reaction mixture and can be isolated by simple filtration. nih.gov The use of water can also enhance reaction rates due to hydrophobic effects. nih.gov Other green solvent systems, such as ethanol or water-ethanol mixtures, are also commonly employed. tandfonline.com

Alternative Energy Sources (e.g., Ultrasound Irradiation)

The use of alternative energy sources, particularly ultrasound irradiation (sonochemistry), has emerged as a powerful tool in the synthesis of isoxazolone precursors. This technique offers significant advantages over conventional thermal heating by accelerating reaction rates, improving yields, and often allowing for milder reaction conditions.

Ultrasound-assisted synthesis of isoxazolone derivatives typically involves the multi-component reaction of a β-ketoester (like ethyl acetoacetate), hydroxylamine hydrochloride, and an aldehyde. The acoustic cavitation generated by ultrasound waves creates localized high-pressure and high-temperature zones, which dramatically enhances mass transfer and reaction kinetics. This method often leads to shorter reaction times and higher product yields compared to traditional stirring at ambient or elevated temperatures.

Research has shown that ultrasound-assisted protocols can be highly efficient, reducing reaction times from hours to minutes while providing good to excellent yields. This methodology aligns with the principles of green chemistry by reducing energy consumption and minimizing the formation of by-products.

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Isoxazolone Derivatives

| Parameter | Conventional Heating | Ultrasound Irradiation |

|---|---|---|

| Reaction Time | Several hours | 15-60 minutes |

| Energy Input | High and sustained | Low and targeted |

| Yields | Moderate to good | Good to excellent |

| Reaction Conditions | Often requires reflux | Often at room temperature |

| By-products | More likely | Minimized |

Atom Economy and Environmental Friendliness Assessments

The synthesis of 3-Methylisoxazol-5(4H)-one and its derivatives is increasingly evaluated through the lens of green chemistry metrics to ensure sustainability. Key considerations include atom economy, E-factor (environmental factor), and the use of benign solvents.

Atom Economy: The ideal synthesis for 3-Methylisoxazol-5(4H)-one is a one-pot, three-component reaction, which inherently possesses high atom economy. In this reaction, the majority of the atoms from the starting materials—ethyl acetoacetate, hydroxylamine, and an aldehyde—are incorporated into the final product, with water and ethanol being the primary by-products. Such multi-component reactions (MCRs) are favored as they minimize waste at the source.

Environmental Friendliness: Many modern protocols for isoxazolone synthesis emphasize the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive. The use of natural acids, such as citric acid or tartaric acid, as catalysts further enhances the green credentials of the synthesis. These methods avoid the use of hazardous organic solvents and corrosive catalysts, thereby reducing environmental pollution and simplifying waste disposal. Assessments often highlight the benefits of these green approaches, noting the easy work-up procedures and the potential for catalyst recycling.

Table 2: Green Chemistry Metrics for Isoxazolone Synthesis Methodologies

| Metric | Traditional Methods | Green Protocols |

|---|---|---|

| Solvent | Organic (e.g., Ethanol, Toluene) | Water, Ethanol-water mixtures |

| Catalyst | Strong acids/bases | Mild, recyclable (e.g., citric acid, tartaric acid) |

| Atom Economy | Generally high in MCRs | Optimized for maximum incorporation |

| E-Factor | Higher due to solvent waste | Lower due to aqueous media and reduced work-up |

| Energy Source | Conventional heating | Ultrasound, Sunlight |

Salt Formation Mechanisms with Morpholine (B109124)

The formation of 3-Methylisoxazol-5(4H)-one morpholine salt is an acid-base reaction. The isoxazolone ring, specifically the protons on the carbon at the 4th position (C4), is acidic due to the electron-withdrawing effects of the adjacent carbonyl (C=O) and imine (C=N) groups. Morpholine, a cyclic secondary amine, acts as a base.

Proton Transfer Dynamics and Equilibrium Studies

The core of the salt formation is the transfer of a proton (H+) from the acidic 3-Methylisoxazol-5(4H)-one to the basic nitrogen atom of morpholine. This process is governed by the relative acid-base strengths of the two compounds, which can be quantified by their pKa values.

The pKa of the conjugate acid of morpholine (morpholinium ion) is approximately 8.49. nih.gov While the exact pKa of 3-Methylisoxazol-5(4H)-one is not widely reported, the C-H bonds at the C4 position are significantly acidic, with an estimated pKa in the range of 9-11, comparable to other β-dicarbonyl compounds.

The equilibrium for the proton transfer can be represented as:

Isoxazolone-H + Morpholine ⇌ Isoxazolone⁻ + Morpholinium-H⁺

The position of this equilibrium is determined by the difference in pKa values (ΔpKa). A general rule suggests that for a proton transfer to be favorable, the ΔpKa between the acid and the conjugate acid of the base should be greater than 3. In this case, the ΔpKa is relatively small, indicating that the reaction exists as a sensitive equilibrium rather than a complete, irreversible transfer. This means that in solution, both the neutral species and the ionic salt pair coexist. The precise position of the equilibrium is highly dependent on external factors, most notably the solvent.

Solvent Effects on Salt Formation Efficiency

The choice of solvent plays a critical role in the efficiency of salt formation, influencing both the proton transfer equilibrium and the subsequent crystallization of the salt. Solvents affect the stability of the neutral reactants versus the charged ionic products.

Polar Protic Solvents (e.g., Water, Ethanol): These solvents can hydrogen bond with both the acid and the base, as well as solvate the resulting ions. While they can facilitate the initial proton transfer by stabilizing the charged intermediates, their high polarity might keep the resulting ions fully solvated and in solution, potentially hindering crystallization.

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone): These solvents possess a significant dipole moment that can stabilize the ionic salt pair but lack the ability to form strong hydrogen bonds. They are often effective for salt formation as they can promote the proton transfer while being less likely to overly solvate the ions, thus facilitating precipitation of the salt.

Nonpolar Solvents (e.g., Toluene, Hexane): In these solvents, the formation of charged species (the salt) is energetically unfavorable. The proton transfer equilibrium would lie heavily towards the neutral acid and base. Consequently, these solvents are generally poor choices for preparing the salt from its components, though they might be used as anti-solvents to induce crystallization from a more polar solution.

The efficiency of salt formation is therefore a delicate balance. A solvent must be polar enough to encourage the initial proton transfer but not so polar that it prevents the resulting ion pair from crystallizing out of the solution. The isolation of a solid salt is often achieved by using a solvent system where the salt has low solubility.

Table 3: Theoretical Influence of Solvent on Salt Formation

| Solvent Type | Dielectric Constant | Proton Transfer Equilibrium | Crystallization Efficiency |

|---|---|---|---|

| Polar Protic | High | Favored | Potentially low (high solubility) |

| Polar Aprotic | Medium-High | Moderately Favored | Often high (lower solubility) |

| Nonpolar | Low | Disfavored | Very low (reactants may not ionize) |

Spectroscopic and Structural Elucidation Methodologies

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in confirming the formation of the salt by identifying the characteristic features of both the 3-methylisoxazol-5(4H)-one anion and the morpholinium cation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 3-Methylisoxazol-5(4H)-one morpholine (B109124) salt. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each hydrogen and carbon atom in the compound.

In the ¹H NMR spectrum, the formation of the salt would be confirmed by the presence of signals corresponding to both the morpholinium cation and the isoxazolone anion. The morpholine ring typically exhibits two characteristic triplets in its neutral state, which correspond to the protons on the carbons adjacent to the oxygen (O-CH₂) and the nitrogen (N-CH₂). acdlabs.comchemicalbook.com Upon protonation to form the morpholinium cation, these signals would be expected to shift downfield due to the increased deshielding from the positive charge on the nitrogen. A broad signal for the N-H protons would also become evident. For the isoxazolone moiety, the spectrum would feature a singlet for the methyl (CH₃) group and another singlet for the methylene (B1212753) (CH₂) protons at the C4 position. orientjchem.orgresearchgate.net

¹³C NMR spectroscopy complements the proton data. The morpholinium cation would show two distinct signals for its two sets of non-equivalent methylene carbons. nih.govresearchgate.net The carbons adjacent to the oxygen typically appear around 64 ppm, while those adjacent to the protonated nitrogen appear further upfield, around 43 ppm. researchgate.net The 3-methylisoxazol-5(4H)-one anion would be identified by signals for the methyl carbon, the C4 methylene carbon, the C3 carbon (attached to the methyl group), and the C5 carbonyl carbon (C=O). orientjchem.orgresearchgate.net The carbonyl carbon resonance is particularly characteristic, appearing significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Methylisoxazol-5(4H)-one Morpholine Salt Predicted values are based on data from individual components and related structures.

| Moiety | Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|---|

| 3-Methylisoxazol-5(4H)-one | -CH₃ | ~2.0 - 2.3 | ~11 - 12 |

| -CH₂- (C4) | ~3.4 - 3.6 | ~35 - 40 | |

| C=N (C3) | - | ~160 - 163 | |

| C=O (C5) | - | ~167 - 170 | |

| Morpholinium | -CH₂-N⁺H₂- | ~3.2 - 3.4 | ~43 - 45 |

| -CH₂-O- | ~3.8 - 4.0 | ~63 - 65 | |

| -N⁺H₂- | Broad, variable | - |

Mass spectrometry (MS) is used to determine the compound's molecular weight and study its fragmentation, which helps in confirming the structure. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

For this compound (C₈H₁₄N₂O₃), the expected exact mass is approximately 186.1004 g/mol . In an electrospray ionization (ESI) experiment, one would expect to observe the individual ions rather than the intact salt. In positive ion mode, the morpholinium cation ([C₄H₁₀NO]⁺) would be detected at m/z ≈ 88.07, while in negative ion mode, the deprotonated 3-methylisoxazol-5(4H)-one anion ([C₄H₄NO₂]⁻) would be detected at m/z ≈ 98.02.

Fragmentation analysis (MS/MS) of the parent compound, 3-methylisoxazol-5(4H)-one, typically involves cleavage of the heterocyclic ring. researchgate.net The mass spectrum of derivatives often shows fragments corresponding to the loss of CO and other small molecules. researchgate.net

Infrared (IR) and Raman spectroscopy are crucial for identifying the functional groups present in the molecule and confirming the proton transfer that signifies salt formation.

The IR spectrum of the salt would be a superposition of the vibrations from both the morpholinium cation and the isoxazolone anion, with key shifts indicating their interaction. For the morpholinium cation, a broad and strong absorption band would appear in the 3200-2800 cm⁻¹ region, corresponding to the N⁺-H stretching vibrations, which is a clear indicator of protonation. researchgate.net The C-H stretching vibrations of the morpholine ring are also observed in this region. researchgate.net

For the 3-methylisoxazol-5(4H)-one anion, the most significant feature is the carbonyl (C=O) stretching band. In related neutral molecules, this band appears at a high frequency, often above 1730 cm⁻¹. orientjchem.orgniscair.res.in Upon deprotonation to form the carboxylate-like anion within the salt, this band would be expected to shift to a lower wavenumber (e.g., ~1650-1600 cm⁻¹) due to resonance delocalization of the negative charge. The C=N stretching vibration is typically observed around 1620-1600 cm⁻¹. orientjchem.org

Table 2: Characteristic IR Absorption Bands for this compound Values are approximate and based on data from related compounds.

| Vibrational Mode | Functional Group / Moiety | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N⁺-H Stretch | Morpholinium | 3200 - 2800 (broad, strong) |

| C-H Stretch | Aliphatic (both moieties) | 3000 - 2850 |

| C=O Stretch | Isoxazolone Anion | 1650 - 1600 |

| C=N Stretch | Isoxazolone Anion | 1620 - 1600 |

| C-O-C Stretch | Morpholinium | ~1100 |

X-ray Crystallography and Intermolecular Interaction Analysis

While spectroscopic methods confirm connectivity, X-ray crystallography provides the definitive three-dimensional structure and reveals how the ions are arranged in the solid state.

Single-crystal X-ray diffraction is the premier technique for determining the precise atomic coordinates, bond lengths, and bond angles of a crystalline solid. Although a crystal structure for this compound is not publicly available, the methodology would involve growing a suitable single crystal and irradiating it with X-rays. The resulting diffraction pattern is then mathematically analyzed to build a model of the crystal lattice.

Based on studies of related compounds, the isoxazolone ring would be largely planar. chemicalbook.com The morpholinium cation would adopt a stable chair conformation. researchgate.net The analysis would confirm the transfer of a proton from the C4 position of the isoxazolone ring to the nitrogen atom of morpholine. The most critical information obtained would be the details of the hydrogen-bonding network, showing how the N⁺-H protons of the morpholinium cation interact with the oxygen and nitrogen atoms of the isoxazolone anion to form a stable, three-dimensional lattice.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. scirp.orgrsc.org The analysis partitions crystal space into regions where the electron density of a given molecule dominates.

The Hirshfeld surface is mapped with properties like d_norm (normalized contact distance), where red spots highlight contacts shorter than the van der Waals radii (indicative of strong interactions like hydrogen bonds), white regions represent contacts at the van der Waals limit, and blue regions show longer contacts. mdpi.com

A 2D "fingerprint plot" is generated from the surface, which summarizes all intermolecular contacts and provides a quantitative breakdown of each type of interaction. researchgate.net For the this compound, the analysis would be expected to reveal the following significant interactions:

O···H/H···O Contacts: These would be the most prominent interactions, representing the strong hydrogen bonds between the morpholinium N⁺-H donors and the isoxazolone's carbonyl oxygen (C5=O) and potentially the ring nitrogen (N2) acceptors. These would appear as sharp, distinct spikes on the fingerprint plot.

H···H Contacts: As with most organic molecules, these contacts, representing van der Waals forces, would cover the largest surface area.

N···H/H···N Contacts: These would also represent hydrogen bonding, specifically if the isoxazolone ring nitrogen acts as a hydrogen bond acceptor.

C···H/H···C Contacts: Weaker C-H···π or C-H···O interactions would also be present.

This quantitative analysis provides profound insight into the forces governing the crystal packing.

Table 3: Predicted Quantitative Contributions of Intermolecular Interactions from Hirshfeld Surface Analysis Illustrative percentages based on analyses of similar organic salts with strong hydrogen bonding.

| Interaction Type | Predicted Contribution to Hirshfeld Surface | Description |

|---|---|---|

| H···H | ~40 - 50% | General van der Waals forces, largest overall contribution. |

| O···H / H···O | ~30 - 40% | Dominant, strong N⁺-H···O=C and N⁺-H···N hydrogen bonds. |

| C···H / H···C | ~5 - 10% | Weaker C-H···O/N interactions. |

| N···H / H···N | ~3 - 8% | Hydrogen bonds involving the isoxazolone nitrogen. |

| Other (C···C, C···N, etc.) | ~1 - 5% | Minor contacts. |

Compound Index

Crystal Packing and Supramolecular Assembly Principles

Detailed research findings, including comprehensive crystallographic data specifically for the crystal packing and supramolecular assembly of this compound, are not available in the reviewed scientific literature. While extensive searches were conducted to locate studies on the crystal structure of this specific salt, no dedicated crystallographic analyses have been published.

However, the scientific literature does provide detailed structural analyses of closely related derivatives of 3-methylisoxazol-5(4H)-one. These studies, while not directly on the morpholine salt, offer insights into the types of intermolecular interactions and packing motifs that this class of compounds can adopt. For instance, research on compounds like (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one and 4-(2-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one reveals common supramolecular features.

In these related structures, the crystal packing is often governed by a network of hydrogen bonds. For example, in the crystal structure of 4-(2-Hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, intermolecular O—H⋯N hydrogen bonds are a key feature, linking the hydroxy group's hydrogen atom with the nitrogen atom of the isoxazole (B147169) ring on an adjacent molecule. nih.govresearchgate.net This interaction results in the formation of molecular chains that extend along a crystallographic axis. researchgate.net

Without experimental crystallographic data for this compound, any description of its specific crystal packing and supramolecular assembly remains speculative. The precise arrangement of the ions, the hydrogen bond network, and other non-covalent interactions can only be determined through single-crystal X-ray diffraction analysis.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Molecular Orbital Analysis

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. Such studies provide insights into molecular stability, reactivity, and the nature of chemical bonds, which are crucial for understanding the behavior of isoxazolone derivatives.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical properties. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap generally signifies high chemical reactivity, low kinetic stability, and high polarizability.

Theoretical studies on derivatives, such as (Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one (HBIM), have been performed using DFT methods like B3LYP. researchgate.net The HOMO-LUMO gap is used to understand charge transfer interactions within the molecule. researchgate.net For instance, the analysis of HBIM reveals the distribution of these frontier orbitals. The HOMO is primarily located over the isoxazolone ring and the benzylidene bridge, while the LUMO is distributed across the entire molecule. This distribution is essential for predicting how the molecule will interact with other species. A lower HOMO-LUMO energy gap suggests that the molecule has high chemical reactivity and is more polarizable. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.19 |

| ELUMO | -2.22 |

| ΔE (Energy Gap) | 3.97 |

Molecular Electrostatic Potential (MEP) analysis is a method used to visualize the three-dimensional charge distribution of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites, thereby predicting molecular reactivity and intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net

In an MEP map, different colors represent varying electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For isoxazolone derivatives like (Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, MEP analysis shows that the most negative potential is concentrated around the carbonyl oxygen atom and the nitrogen atom of the isoxazole (B147169) ring, indicating these are the primary sites for electrophilic interactions. researchgate.netresearchgate.net The positive potential is localized around the hydrogen atoms, particularly the hydroxyl hydrogen, making them susceptible to nucleophilic attack. nih.govresearchgate.net

The Fukui function, f(r), is a key concept in DFT that describes the change in electron density at a specific point in a molecule when the total number of electrons is altered. wikipedia.org It is a local reactivity descriptor that helps to pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attacks.

The Fukui functions are calculated using a finite difference approximation:

For nucleophilic attack (f+) : f⁺(r) = ρN+1(r) - ρN(r)

For electrophilic attack (f-) : f⁻(r) = ρN(r) - ρN-1(r)

For radical attack (f⁰) : f⁰(r) = ½ [ρN+1(r) - ρN-1(r)] faccts.de

Here, ρN, ρN+1, and ρN-1 represent the electron densities of the neutral, anionic, and cationic species, respectively, at the neutral molecule's geometry. scm.com A higher value of the Fukui function at a particular atomic site indicates a greater propensity for reaction at that site. From these functions, condensed reactivity indices can be calculated to quantify the reactivity of each atom in the molecule. While this is a standard and powerful method for reactivity prediction, specific studies applying Fukui function analysis to 3-methylisoxazol-5(4H)-one or its direct derivatives were not identified in the surveyed literature.

Tautomerism Studies and Energetic Profiles

Tautomerism is a phenomenon where a single chemical compound can exist in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For 3-methylisoxazol-5(4H)-one, prototropic tautomerism involving C-H, N-H, and O-H forms is of significant theoretical interest.

3-Methylisoxazol-5(4H)-one can theoretically exist in three primary tautomeric forms: the C-H form (3-methylisoxazol-5(4H)-one), the N-H form (3-methyl-1H-isoxazol-5-one), and the O-H form (5-hydroxy-3-methylisoxazole). Theoretical calculations are essential to determine the relative stability and energetic profiles of these tautomers.

A study utilizing DFT calculations (B3LYP/6-31++G(2d,2p)) investigated the relative stabilities of these three tautomers for isoxazolone derivatives. nih.gov The results consistently showed that the C-H tautomer is the most stable and energetically favored form in the gas phase. nih.gov The N-H and O-H forms are higher in energy, with the O-H form being the least stable of the three.

| Tautomer | Structure Name | Relative Energy (kcal/mol) |

|---|---|---|

| C-H (a) | 3-methylisoxazol-5(4H)-one | 0.00 (Most Stable) |

| N-H (b) | 3-methyl-1H-isoxazol-5-one | 1.51 |

| O-H (c) | 5-hydroxy-3-methylisoxazole | 4.55 |

The equilibrium between tautomers can be significantly influenced by the surrounding environment, particularly the solvent. nih.govnih.gov Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on the relative energies and stability of tautomers. nih.govresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.

Studies on isoxazolone derivatives have shown that the presence of a polar medium, such as water, reduces the energy differences between the C-H, N-H, and O-H tautomers. nih.gov This suggests that while the C-H form remains the most stable, the relative populations of the N-H and O-H tautomers may increase in polar solvents as the energy barrier for their formation is lowered. The stabilization in polar solvents is generally greater for tautomers with larger dipole moments. jocpr.com This effect is crucial as it indicates that the tautomeric equilibrium can be shifted by changing the solvent, which in turn can affect the molecule's reactivity and biological interactions. nih.gov

Molecular Dynamics and Docking Methodologies

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational landscape and flexibility of molecules like 3-methylisoxazol-5(4H)-one and its derivatives. These simulations provide insights into the time-dependent behavior of molecular structures, which is crucial for understanding their interactions with biological systems. By simulating the motion of atoms over time, MD can reveal the accessible conformations of a molecule and the energetic barriers between them.

For isoxazole derivatives, MD simulations have been employed to study their stability and behavior when interacting with biological targets, such as enzymes. nih.govresearchgate.net These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex over the simulation time. A stable RMSD suggests that the ligand has found a favorable binding pose and that the protein structure is not significantly perturbed by the binding event. tandfonline.com

Furthermore, MD simulations can elucidate the flexibility of different regions of the molecule. The root-mean-square fluctuation (RMSF) can be calculated for each atom to identify the more rigid and flexible parts of the structure. This information is valuable for understanding how the molecule might adapt its conformation upon binding to a receptor. For instance, flexible side chains might be able to adopt different orientations to optimize interactions within a binding pocket. tandfonline.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. For derivatives of 3-methylisoxazol-5(4H)-one, molecular docking studies have been conducted to investigate their potential as enzyme inhibitors. nih.govresearchgate.net

These studies typically involve docking the isoxazole derivatives into the active site of a target enzyme to identify the most favorable binding poses. The binding affinity is often estimated using a scoring function, which provides a value for the free energy of binding (ΔG). A lower binding energy indicates a more stable complex. nih.govresearchgate.net For example, in a study of isoxazole derivatives as inhibitors of carbonic anhydrase, molecular docking revealed that the compounds could fit into the active site and interact with key residues. nih.govresearchgate.net

The analysis of the docked poses can reveal specific interactions that contribute to binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, while the methyl group can participate in hydrophobic interactions. nih.govresearchgate.net Understanding these interactions is crucial for the rational design of more potent and selective inhibitors. The combination of molecular docking with molecular dynamics simulations can provide a more comprehensive picture of the binding process, taking into account the dynamic nature of both the ligand and the receptor. tandfonline.com

Table 2: Summary of Molecular Docking Studies of Isoxazole Derivatives with Model Enzyme Systems

| Isoxazole Derivative | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |

| (E)-4-(4-(benzyloxy)benzylidene)-3-propylisoxazol-5(4H)-one | Carbonic Anhydrase | -13.53 nih.govresearchgate.net | Not specified |

| (E)-4-(3-ethoxy-4-hydroxybenzylidene)-3-propylisoxazol-5(4H)-one | Carbonic Anhydrase | -12.49 nih.govresearchgate.net | Not specified |

| Generic Isoxazole Derivative 1 | Tubulin | -10.0 tandfonline.com | Not specified |

| Generic Isoxazole Derivative 2 | Tubulin | -10.4 tandfonline.com | Not specified |

| Generic Isoxazole Derivative 3 | Tubulin | -10.4 tandfonline.com | Not specified |

Reactivity and Transformation Pathways of 3 Methylisoxazol 5 4h One Morpholine Salt

Intramolecular and Intermolecular Reaction Mechanisms Involving the Isoxazolone Ring System

The isoxazolone ring is a dynamic scaffold that can react with both nucleophiles and electrophiles at several positions. Its reactivity is often dictated by the specific reaction conditions and the nature of the attacking or reacting species.

The 3-methylisoxazol-5(4H)-one ring system possesses multiple sites susceptible to nucleophilic attack, though the most frequently exploited pathway involves the nucleophilicity of the carbon at position 4 (C-4).

The protons on the C-4 methylene (B1212753) group are acidic and can be removed by a base, such as the morpholine (B109124) in the salt, to form an enolate intermediate. mdpi.com This enolate is a potent nucleophile. The most common intermolecular reaction involving this pathway is the Knoevenagel condensation with aldehydes and ketones. mdpi.com In this reaction, the C-4 nucleophile attacks the carbonyl carbon of an aldehyde, leading to a condensation product. nih.gov This is a foundational reaction for synthesizing a vast array of 4-arylmethylene-isoxazol-5(4H)-ones. orientjchem.org

A plausible mechanism for this condensation involves the following steps:

The catalyst or base facilitates the generation of the enol form of the isoxazolone (Intermediate C). mdpi.com

The enol then attacks the aldehyde (Intermediate D), which may also be activated by the catalyst. mdpi.comnih.gov

A subsequent dehydration step yields the final 4-substituted product. nih.gov

While C-4 is the most prominent nucleophilic center, the carbonyl oxygen can also act as a nucleophile or, more commonly, a site for electrophilic interaction (protonation or coordination to a Lewis acid), which in turn activates the carbonyl carbon for nucleophilic attack. Nucleophilic attack directly at the ring's nitrogen atom (N-2) is less common but can be a key step in certain ring-opening transformations.

The isoxazole (B147169) ring is generally considered electron-deficient due to the electronegativity of the nitrogen and oxygen atoms, which deactivates the ring toward electrophilic attack. chempedia.info However, electrophilic substitution can be achieved under specific conditions or with modified substrates.

Studies on related fluorinated isoxazolines have shown that an electrophilic aromatic substitution (SEAr) type reaction is possible. rsc.org In this process, a C-F bond cleavage at the C-5 position generates a carbocation intermediate, which is then attacked by electron-rich aromatics. rsc.org This demonstrates that a positive charge can be stabilized at this position, facilitating C-C bond formation without destroying the ring. rsc.org While this occurs on a saturated isoxazoline (B3343090) ring, it provides insight into the potential electrophilic reactivity at the C-5 position of the core structure under forcing conditions.

Furthermore, the synthesis of isoxazoles via the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, induced by electrophiles like ICl or Br₂, highlights the interaction of the forming ring system with electrophiles. organic-chemistry.orgresearchgate.net These reactions proceed under mild conditions and are tolerant of various functional groups, indicating that while the final ring is somewhat deactivated, its precursors are highly reactive toward electrophiles. organic-chemistry.orgnih.gov

| Reaction Type | Position | Description | Example |

| Nucleophilic Attack (by ring) | C-4 | The deprotonated C-4 acts as a nucleophile, attacking electrophiles. | Knoevenagel condensation with aromatic aldehydes. mdpi.comnih.gov |

| Electrophilic Attack (on ring) | C-5 | A carbocation generated at C-5 of a derivative is attacked by aromatics. | Reaction of 5-fluoro-isoxazolines with electron-rich aromatics. rsc.org |

Ring Opening and Rearrangement Reactions

The isoxazolone ring can undergo cleavage and rearrangement, most notably through the scission of the weak N-O bond or via decarboxylation events, leading to a variety of acyclic or rearranged cyclic products.

The N-O bond is the weakest linkage in the isoxazole ring and is susceptible to cleavage under various conditions, particularly reductive ones. nih.govresearchgate.net This cleavage is a powerful tool for transforming the heterocyclic core into valuable acyclic synthons like β-hydroxyketones. nih.govresearchgate.net

Transition metal-mediated reduction is a common method for achieving N-O bond scission. For instance, treating 3-methyl-2-isoxazolines (the reduced form of isoxazoles) with Raney nickel and a Lewis acid like AlCl₃ in aqueous methanol (B129727) effectively cleaves the N-O bond. nih.govresearchgate.net This reaction provides access to novel β-hydroxyketones in good to excellent yields (66–95%) and often without the need for purification by chromatography. nih.gov The proposed mechanism involves the initial coordination of the Lewis acid, followed by the interaction of the isoxazoline nitrogen with the Raney nickel, which facilitates the bond cleavage. nih.gov

Other reagents known to induce reductive N-O cleavage in isoxazolines include LiAlH₄, TiCl₃, and Mo(CO)₆. nih.govresearchgate.net Iron(III) catalysts have also been used to achieve selective N-O bond cleavage in related nitrone systems to generate pyridines. rsc.org

| Reagent/Catalyst | Substrate | Product Type | Yield |

| Raney Ni / AlCl₃ | Heterobicycle-fused 3-methyl-2-isoxazolines | β-hydroxyketones | 66-95% nih.gov |

| Mo(CO)₆ | Carbobicycle-fused 2-isoxazolines | Cyclopentene | 66-70% nih.gov |

| FeCl₃ | N-vinyl-α,β-unsaturated nitrones | Tetrasubstituted pyridines | Moderate to good rsc.org |

| FeCl₃·6H₂O / 1,10-phenanthroline | N-vinyl-α,β-unsaturated nitrones | 3,5-disubstituted isoxazolines | Moderate to good rsc.org |

Isoxazol-5(4H)-ones can undergo decarboxylation, a process that typically follows a ring-opening event. This transformation is particularly noted in reactions of 4-methylideneisoxazolones. For example, a reaction sequence involving these substrates and ynamines can lead to 4-aminopyridines, a process that includes a decarboxylation step. mdpi.com The isoxazolone ring first opens to form a ketenimine intermediate, which then loses carbon dioxide. This reactive intermediate can then be trapped by other molecules in the reaction mixture to form new heterocyclic structures. This pathway underscores the utility of isoxazolones as precursors to other complex molecules through a cascade of ring-opening, decarboxylation, and subsequent cyclization reactions.

Chemical Conversions to Other Functional Groups and Heterocycles

The isoxazolone scaffold serves as a versatile starting material for the synthesis of other functionalized compounds and different heterocyclic systems. These conversions often leverage the inherent reactivity of the ring, including its potential for ring expansion, cleavage, and functionalization.

One notable transformation is the rhodium-catalyzed ring expansion of isoxazoles into 4H-1,3-oxazines. nih.gov This reaction occurs when an isoxazole is treated with a rhodium carbenoid, generated from a diazo compound. The reaction proceeds in high yield (67–96%) and is compatible with various functional groups on the isoxazole ring, including esters and halogens. nih.gov

Furthermore, the cleavage of the N-O bond, as discussed previously, is a direct conversion of the isoxazole core into acyclic functional groups like β-hydroxyketones. nih.gov The ring can also be transformed into other nitrogen-containing heterocycles. Iron-catalyzed reactions of related nitrones can yield tetrasubstituted pyridines, while other pathways can lead to the formation of 4-aminopyridines. mdpi.comrsc.org

The most common conversion is the synthesis of a wide library of 3-methyl-4-arylmethylene-isoxazol-5(4H)-one derivatives through Knoevenagel condensation. orientjchem.orgniscpr.res.inresearchgate.net This reaction attaches various aryl and heteroaryl groups at the C-4 position, demonstrating the conversion of the parent isoxazolone into a diverse family of functionalized molecules. niscpr.res.inresearchgate.net

| Transformation | Reagents | Product | Reference |

| Ring Expansion | Rh₂(OAc)₄, Aryldiazoacetate | 4H-1,3-Oxazine | nih.gov |

| Ring Opening | Raney Ni / AlCl₃ | β-Hydroxyketone | nih.govresearchgate.net |

| Ring Transformation | Iron(III) Catalyst | Tetrasubstituted Pyridine (B92270) | rsc.org |

| Condensation | Aromatic Aldehydes, Catalyst | 4-Arylmethylene-isoxazol-5(4H)-one | mdpi.comniscpr.res.inresearchgate.net |

Transformation into Alkynes, Ketones, and Azirines

The isoxazol-5(4H)-one ring can be strategically cleaved and rearranged under specific thermal or photochemical conditions to yield acyclic functional groups and other strained heterocyclic systems.

Alkynes: The conversion of isoxazol-5(4H)-ones into alkynes represents a significant synthetic transformation. One prominent method is the flash vacuum pyrolysis (FVP) of 4-methylideneisoxazol-5(4H)-ones, which are readily derived from the parent isoxazolone. This thermal decomposition proceeds through a transient vinylidene intermediate, which then undergoes a 1,2-hydrogen shift to furnish the corresponding alkyne in high yields researchgate.net. This method is particularly useful for preparing sensitive and kinetically unstable compounds like ethynylphenols researchgate.net.

Another effective method involves the diazotization of isoxazolones. A continuous flow process has been developed that overcomes the limitations of traditional batch methods, such as variable yields and safety concerns due to the exothermic nature of the reaction and the production of toxic gases rsc.org. This flow chemistry approach allows for the rapid and scalable synthesis of various alkynes from isoxazolone precursors in residence times of less than a minute rsc.org.

Ketones: Isoxazol-5(4H)-ones and their derivatives can be converted into various ketone-containing structures. Photolysis of isoxazoles can induce the homolytic cleavage of the weak N–O bond, leading to diradical intermediates that can ultimately rearrange to form ketones acs.org. Furthermore, arylidenesoxazol-5-ones have been utilized as synthons for the preparation of γ-functionalized ketones mdpi.com. A related photochemical rearrangement of trisubstituted isoxazoles can also generate highly reactive ketenimine intermediates acs.orgnih.gov. These ketenimines are valuable electrophilic species that can be isolated under flow chemistry conditions and used in subsequent reactions acs.orgnih.gov.

Azirines: The generation of 2H-azirines, highly strained three-membered heterocycles, is a characteristic photochemical transformation of isoxazoles. Upon irradiation with UV light, isoxazoles undergo photoisomerization, which proceeds via the homolysis of the N-O bond to form an acyl-substituted 2H-azirine as a key intermediate acs.orgnih.gov. This process can also be initiated through energy transfer catalysis, which facilitates the ring opening and subsequent decarboxylation of isoxazol-5(4H)-ones to generate the transient azirine species in situ.

| Transformation | Method | Key Intermediates | Resulting Product |

| Alkyne Synthesis | Flash Vacuum Pyrolysis (FVP) | Vinylidene | Terminal Alkynes |

| Alkyne Synthesis | Diazotization (Flow Chemistry) | Diazo species | Various Alkynes |

| Ketone Formation | Photolysis | Diradicals | Ketones |

| Ketenimine Formation | Photochemical Rearrangement | Biradical, Azirine | Ketenimines |

| Azirine Synthesis | Photolysis / Energy Transfer | Acyl Azirine | 2H-Azirines |

Synthesis of Aziridines, Piperidines, and Pyridines

The isoxazolone core is a valuable precursor for synthesizing a range of larger, nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals and natural products.

Aziridines: The synthesis of aziridines from isoxazolones can be achieved through a decarboxylative aziridination process oiccpress.com. While specific mechanistic details are complex, this transformation leverages the reactivity of the N-O bond within the isoxazole ring under transition metal catalysis to form the three-membered aziridine (B145994) ring system oiccpress.com.

Pyridines: Several methodologies exist for the transformation of isoxazoles into substituted pyridines. A conceptually novel approach involves an inverse electron-demand hetero-Diels-Alder reaction between an isoxazole and an electron-rich enamine nsf.gov. This cycloaddition, often promoted by a Lewis acid like titanium tetrachloride (TiCl₄), forms a bicyclic intermediate that rearranges and eliminates the amine portion to yield a pyridine N-oxide, which is then reduced in situ to the final pyridine product nsf.gov. Another powerful method is the rhodium-carbenoid induced ring expansion of isoxazoles, which, when reacted with a vinyldiazomethane, leads to a 1,4-dihydropyridine (B1200194) that can be oxidized to a highly functionalized pyridine in a one-pot procedure nih.gov. Additionally, isoxazoles fused to a pyridine ring, known as isoxazolo[4,5-b]pyridines, can be synthesized from appropriately substituted isoxazoles or from 2-chloro-3-nitropyridines nih.govresearchgate.netbeilstein-journals.org.

Piperidines: Direct ring transformation of the isoxazol-5-one nucleus into a piperidine (B6355638) ring is not a commonly reported pathway. However, the isoxazole moiety is frequently incorporated into piperidine-containing molecules to create hybrid structures with significant biological activity. For instance, new 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl piperidine derivatives have been designed and synthesized as potent T-type calcium channel blockers, demonstrating efficacy in models of neuropathic pain nih.gov. In these syntheses, the isoxazole and piperidine rings are typically prepared separately and then coupled together.

| Target Heterocycle | Synthetic Method | Reagents/Conditions | Key Features |

| Aziridines | Decarboxylative Aziridination | Transition Metal Catalysis | Forms three-membered ring from five-membered ring. |

| Pyridines | Inverse Demand Diels-Alder | Enamines, TiCl₄ | Highly regioselective transformation of the core ring. |

| Pyridines | Rhodium-Carbenoid Ring Expansion | Vinyldiazomethanes, Rh₂(OAc)₄ | One-pot synthesis of highly substituted pyridines. |

| Piperidines | Molecular Hybridization | N/A (Coupling Reaction) | Isoxazole moiety is attached to a piperidine scaffold. |

Formation of Quinolines and Isoquinolines

The isoxazolone scaffold can also be elaborated to form fused aromatic nitrogen heterocycles like quinolines and isoquinolines, which are core structures in many medicinal agents.

Quinolines: A direct ring expansion or rearrangement of the 3-methylisoxazol-5(4H)-one ring to form a quinoline (B57606) is not a widely documented transformation. Synthetic strategies in this area typically focus on creating hybrid molecules that contain both a quinoline and an isoxazolone moiety, rather than converting one ring system into the other. These hybrid analogues are of interest in medicinal chemistry, for example, as potential sirtuin inhibitors acs.orgfredhutch.org.

Isoquinolines: The synthesis of fused isoxazole-isoquinolinone systems is a more established pathway. These structures can be prepared through multi-step sequences that often begin with isoxazole precursors. One effective method involves an Ullmann-type cyclization of a suitably functionalized isoxazole mdpi.com. For example, 2-propargylbenzamides can undergo a 1,3-dipolar cycloaddition with nitrile oxides to form an isoxazole intermediate, which is then subjected to an intramolecular Ullmann cyclization to construct the fused isoquinolinone ring system mdpi.com. This approach has been used to generate libraries of 3-arylisoxazolo[4,5-c]isoquinolin-5(4H)-ones mdpi.com.

| Target Heterocycle | Synthetic Method | Precursors | Key Features |

| Quinolines | Molecular Hybridization | N/A (Coupling Reaction) | Synthesis of molecules containing both ring systems. |

| Isoquinolines | 1,3-Dipolar Cycloaddition & Ullmann Cyclization | 2-Propargylbenzamides, Nitrile Oxides | Builds a fused isoquinolinone ring onto an isoxazole core. |

Synthetic Utility and Methodological Applications in Chemical Synthesis

Role as a Versatile Synthetic Building Block and Precursor

3-Methylisoxazol-5(4H)-one is a key intermediate in the synthesis of more elaborate molecular structures. Its utility is most prominently demonstrated in multicomponent reactions, which allow for the rapid construction of molecular complexity from simple starting materials.

The primary role of 3-methylisoxazol-5(4H)-one as a building block is in the synthesis of 3,4-disubstituted isoxazol-5(4H)-one derivatives. These compounds are typically formed through a one-pot, three-component reaction involving an aldehyde, a β-ketoester like ethyl acetoacetate (B1235776), and hydroxylamine (B1172632) hydrochloride. niscpr.res.inorientjchem.org In this process, hydroxylamine and the β-ketoester first form the 3-methylisoxazol-5(4H)-one intermediate. This intermediate possesses an active methylene (B1212753) group that subsequently undergoes a Knoevenagel condensation with an aldehyde to yield the final 4-arylmethylene-3-methylisoxazol-5(4H)-one product. mdpi.com

This synthetic strategy is highly modular, enabling the creation of large libraries of complex molecules by simply varying the aldehyde component. mdpi.com Researchers have successfully incorporated a wide range of substituted aromatic and heteroaromatic aldehydes to produce diverse molecular architectures. nih.gov The resulting arylmethylene isoxazolone derivatives are recognized as important heterocyclic compounds, with some exhibiting potential applications as antipsychotics. researchgate.net The reaction's versatility makes the isoxazolone core a valuable precursor for generating complex and potentially bioactive molecules. nih.govresearchgate.net

The isoxazol-5(4H)-one nucleus is considered a pharmacologically significant scaffold. arkat-usa.org The straightforward and efficient synthesis of its derivatives facilitates the exploration of structure-activity relationships (SAR). By systematically altering the substituents on the arylmethylene moiety (introduced via the aldehyde in the three-component reaction), chemists can investigate how changes in molecular structure affect chemical reactivity and biological activity.

For instance, studies have been conducted on derivatives bearing both electron-donating and electron-withdrawing groups on the aromatic ring to assess their effects. nih.gov Research into the larvicidal activity of various synthesized 3-methyl-4-arylmethylene isoxazol-5(4H)-ones against Aedes aegypti revealed that the nature of the substituents plays a crucial role. mdpi.com Derivatives containing methoxy (B1213986) groups or a methylenedioxy core showed notable activity, highlighting the importance of the scaffold in systematic medicinal chemistry investigations. mdpi.com

Table 1: Examples of Synthesized 4-Arylmethylene-3-methylisoxazol-5(4H)-one Derivatives

| Aldehyde Used | Resulting Derivative | Key Structural Feature | Reference |

| Benzaldehyde | 4-Benzylidene-3-methylisoxazol-5(4H)-one | Unsubstituted Phenyl Ring | nih.gov |

| 4-Fluorobenzaldehyde | 4-(4-Fluorobenzylidene)-3-methylisoxazol-5(4H)-one | Electron-Withdrawing Fluoro Group | arkat-usa.org |

| Vanillin | 4-(4-Hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one | Electron-Donating OH and OMe Groups | niscpr.res.in |

| Salicylaldehyde | 4-(2-Hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | Intramolecular H-bonding potential | researchgate.net |

| 3,4-Dimethoxybenzaldehyde | 4-(3,4-Dimethoxybenzylidene)-3-methylisoxazol-5(4H)-one | Two Electron-Donating Methoxy Groups | mdpi.comresearchgate.net |

Contribution to Methodological Advancements in Organic Synthesis

The synthesis of the 3-methylisoxazol-5(4H)-one framework has become a benchmark reaction for the development and validation of new synthetic methods, particularly in the realms of catalysis and green chemistry.

The three-component synthesis of 4-arylmethylene-isoxazol-5(4H)-ones is an ideal model reaction for testing the efficacy of new catalysts due to its efficiency and the ease with which products can be isolated and characterized. A wide array of catalysts has been successfully employed for this transformation, showcasing significant methodological advancements. These include:

Homogeneous Organocatalysts : Simple, low-toxicity, and inexpensive organic molecules like tartaric acid researchgate.net, citric acid orientjchem.org, and sodium malonate niscpr.res.in have proven to be effective catalysts, often allowing the reaction to proceed in aqueous media.

Heterogeneous and Recoverable Catalysts : To improve sustainability, solid-supported catalysts have been developed. Amine-functionalized cellulose, a biodegradable polymer, has been used as an efficient and recoverable catalyst. mdpi.com Other examples include Sn(II)-modified Montmorillonite K10 clay, which facilitates the reaction under ultrasound irradiation. researchgate.net

Photoredox Catalysis : In a significant methodological leap, the synthesis has been achieved using visible light-induced organic photoredox catalysis. mdpi.com This approach avoids the need for traditional heating or catalysts and has been successfully adapted to a continuous flow process, representing a modern and efficient manufacturing method. mdpi.com

The successful application of such diverse catalytic systems underscores the importance of the isoxazolone synthesis as a platform for catalytic innovation.

A major focus in the synthesis of isoxazol-5(4H)-one derivatives has been the development of environmentally benign procedures that align with the principles of green chemistry. These methods aim to reduce waste, avoid hazardous solvents, and minimize energy consumption.

Key eco-friendly advancements include:

Use of Aqueous Media : Water is frequently used as a green solvent, replacing volatile and hazardous organic solvents. niscpr.res.inmdpi.comresearchgate.netresearchgate.net Its unique properties, such as polarity and hydrogen bonding, can enhance reaction rates. researchgate.net

Natural and Biodegradable Catalysts : The use of naturally derived catalysts like citric acid from lemon juice arkat-usa.org and tartaric acid researchgate.net represents a move towards more sustainable chemical processes.

Agro-Waste Solvents : An innovative approach involves using a solvent medium derived from water extract of orange fruit peel ash (WEOFPA) and glycerol, turning agricultural waste into a valuable resource for chemical synthesis. nih.gov

Alternative Energy Sources : To reduce energy consumption and reaction times, methods employing ultrasound irradiation researchgate.netarkat-usa.org and visible light photochemistry mdpi.com have been developed as alternatives to conventional heating.

These procedures offer significant advantages, including high atom economy, mild reaction conditions, simple work-up, and excellent product yields, making the synthesis of the isoxazolone scaffold a prime example of modern, eco-conscious chemistry. nih.govarkat-usa.orgresearchgate.net

Table 2: Comparison of Eco-Friendly Synthetic Methods for Isoxazol-5(4H)-one Derivatives

| Catalyst | Solvent | Energy Source | Reaction Time | Typical Yield | Reference |

| Tartaric Acid | Water | Stirring at RT | 10-25 min | 88-95% | researchgate.net |

| Amine-functionalized Cellulose | Water | Stirring at RT | 1.5-3.5 h | 80-96% | mdpi.com |

| Lemon Juice (Citric Acid) | Lemon Juice | Ultrasonication (50-60°C) | 15-25 min | 86-94% | arkat-usa.org |

| WEOFPA | Glycerol | Heating (60°C) | 1.0-1.5 h | 86-92% | nih.gov |

| None (Photoredox) | Ethanol (B145695) | Visible Light (Flow Reactor) | 20 min (residence) | 49-99% | mdpi.com |

| Sodium Malonate | Water | Stirring at RT | 2-3 h | 78-93% | niscpr.res.in |

Derivatives and Analogues of 3 Methylisoxazol 5 4h One and Its Morpholine Salt

Systematic Structural Modification and Functionalization Studies

Systematic structural modification of the 3-methylisoxazol-5(4H)-one core is a key strategy for developing new compounds and tuning their properties. nih.govresearchgate.net A primary method for functionalization involves the one-pot, three-component reaction between a β-ketoester (such as ethyl acetoacetate (B1235776) for the 3-methyl series), hydroxylamine (B1172632) hydrochloride, and various aldehydes. nih.govorientjchem.org This approach allows for the systematic introduction of a wide array of substituents at the C4 position of the isoxazolone ring.

Further systematic modification can be achieved by altering the β-ketoester. Using ethyl 4-chloroacetoacetate instead of ethyl acetoacetate, for example, results in a chloromethyl group at the C3 position, thereby functionalizing a different part of the heterocycle. niscpr.res.in These systematic approaches are crucial for building libraries of compounds for screening and for developing an understanding of structure-property relationships. nih.govresearchgate.net

Synthesis of Substituted Isoxazolone Derivatives

The synthesis of substituted isoxazolone derivatives is well-established, with multicomponent reactions (MCRs) being a particularly efficient and environmentally friendly approach. orientjchem.orgmdpi.com The most common MCR for this purpose is the condensation of an aldehyde, a β-ketoester, and hydroxylamine. orientjchem.orgniscpr.res.in This reaction is often performed in greener solvents like water or ethanol (B145695) and can be catalyzed by a variety of agents, including mild organic bases, acids, or even functionalized solid supports. nih.govorientjchem.orgniscpr.res.inmdpi.com

A plausible mechanism for this three-component synthesis begins with the formation of an oxime intermediate from the reaction between the β-ketoester and hydroxylamine. mdpi.com This is followed by cyclization to form the 3-substituted-isoxazol-5(4H)-one ring. mdpi.com The final step is a Knoevenagel condensation between the active methylene (B1212753) group at the C4 position of the isoxazolone ring and the aldehyde, leading to the final 4-substituted product. mdpi.com

The versatility of this synthesis is a significant advantage, allowing for the creation of a broad spectrum of derivatives by simply changing the starting materials. nih.govresearchgate.net

Alkylation and arylation at specific positions of the isoxazolone ring are critical for creating structural diversity.

Arylation: The most common site for arylation is the C4 position, typically achieved through the Knoevenagel condensation with various aromatic aldehydes during the three-component synthesis. mdpi.comresearchgate.net This yields 4-arylmethylene derivatives. A more direct C-H arylation at the C4 position of a pre-formed isoxazole (B147169) ring can be accomplished using transition metal catalysis. For example, palladium-catalyzed reactions have been developed for the intermolecular arylation of isoxazoles with aryl bromides or iodides. researchgate.net Similarly, gold-catalyzed C4 arylation with arylsilanes has also been reported. researchgate.net

Alkylation: Alkylation can be directed to the C3 position by choosing an appropriate β-ketoester starting material. For instance, using ethyl 3-oxohexanoate (B1246410) in the three-component reaction yields a propyl group at the C3 position. mdpi.compreprints.org This demonstrates how the substituent at C3 can be systematically varied.

The following table showcases examples of 3,4-disubstituted isoxazol-5(4H)-ones synthesized via the three-component reaction, illustrating the introduction of different alkyl and aryl functionalities.

The introduction of diverse chemical functionalities is readily achieved by employing a wide range of substituted aldehydes in the synthesis. This allows for the incorporation of groups that can act as hydrogen bond donors/acceptors, possess different electronic properties, or serve as handles for further chemical modification.

Functionalities such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), dimethylamino (-N(CH3)2), and nitro (-NO2) have been successfully introduced onto the C4-arylmethylene moiety. mdpi.comresearchgate.net The synthesis is also amenable to heteroaromatic aldehydes, allowing for the incorporation of rings like thiophene (B33073) and pyrrole (B145914). nih.govmdpi.com This versatility is essential for fine-tuning the chemical and biological properties of the final compounds. nih.govnih.gov

The following table provides examples of synthesized derivatives, highlighting the diverse functionalities introduced via the aldehyde component.

Structure-Reactivity Correlation Studies within Analogous Series

Understanding the relationship between the structure of isoxazolone derivatives and their chemical reactivity is fundamental for predicting their behavior and designing new molecules with specific properties. oriprobe.com Computational studies, such as those using Density Functional Theory (DFT), have been employed to analyze the electronic structure of the isoxazolone core. oriprobe.com

Natural Population Analysis (NPA) can reveal the electron density distribution across the heterocyclic ring, highlighting potential reactive sites for chemical reactions or interactions with biological targets. oriprobe.com Such computational analyses provide insights into the keto-enol tautomerism and the structural features of the lactone moiety that govern the ring's reactivity. oriprobe.comresearchgate.net

Structure-reactivity relationships can also be examined experimentally within a series of analogues. In studies of trisubstituted isoxazoles designed as receptor ligands, the nature of the linker connecting different parts of the molecule significantly impacts its binding affinity, which is a direct measure of its reactivity with the target. nih.gov For example, in one series of RORγt ligands, changing the linker between a pyrrole and a phenyl group from an amine to an ether or a trans-alkene dramatically altered the inhibitory potency. nih.gov

The following table summarizes the structure-reactivity correlations observed in this series, where potency (IC50) reflects the reactivity towards the RORγt receptor. nih.gov

These studies demonstrate that subtle changes in molecular structure, such as the identity of a linking atom or the stereochemistry of a double bond, can have profound effects on the molecule's reactivity. nih.gov This knowledge is invaluable for the rational design of new isoxazole derivatives with tailored functional profiles.

Future Research Directions in 3 Methylisoxazol 5 4h One Morpholine Salt Chemistry

Exploration of Undiscovered Reactivity Profiles

The reactivity of the 3-methylisoxazol-5(4H)-one core, particularly when influenced by the presence of a morpholine (B109124) salt, remains a largely uncharted territory. Future research should systematically investigate novel transformations that go beyond the well-established Knoevenagel-type condensations at the C4 position. A significant area for exploration is the ring-opening reactivity of the isoxazolone nucleus. Structurally related isoxazoles and isoxazolines are known to undergo ring-opening reactions to furnish valuable synthetic intermediates like β-amino enones and γ-amino alcohols. bohrium.comresearchgate.net These transformations can be triggered by various stimuli, including reductive cleavage, treatment with bases, or transition metal catalysis. bohrium.comresearchgate.net

Future investigations could explore similar ring-opening strategies for 3-methylisoxazol-5(4H)-one morpholine salt. The presence of the morpholine moiety may influence the regioselectivity and stereoselectivity of these reactions, offering pathways to novel functionalized acyclic structures. For instance, reductive cleavage of the N-O bond could lead to β-aminoenone derivatives, which are versatile precursors for other heterocyclic systems. bohrium.com Additionally, the quaternization of the isoxazolone nitrogen followed by base-induced ring opening represents another promising avenue. researchgate.net The effect of the morpholine counter-ion on the stability and reactivity of any charged intermediates would be a key aspect to investigate.

Furthermore, the exploration of cycloaddition reactions where the isoxazolone acts as a dienophile or dipolarophile could lead to the construction of complex polycyclic systems. The inherent functionality of the isoxazolone ring, including the carbonyl group, the C=N bond, and the acidic C4 proton, provides multiple sites for derivatization and functionalization, opening doors to a wide array of undiscovered chemical transformations.

Development of Highly Stereoselective Synthetic Protocols